Methyl (4-chloro-2-vinylphenyl)acetate
Description
Methyl (4-chloro-2-vinylphenyl)acetate (CAS: 936098-40-7) is an organic compound with the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol . It features a phenyl ring substituted with a chlorine atom at the para position and a vinyl group at the ortho position, linked to a methyl ester moiety. This structural arrangement confers unique reactivity and functional versatility, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.
Properties
CAS No. |
936098-40-7 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2-ethenylphenyl)acetate |
InChI |
InChI=1S/C11H11ClO2/c1-3-8-6-10(12)5-4-9(8)7-11(13)14-2/h3-6H,1,7H2,2H3 |
InChI Key |
FNGCXELECAXIJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chloro-2-vinylphenyl)acetate can be synthesized from 4-vinylbenzeneacetic acid and dimethyl sulfate . The reaction typically involves the esterification of 4-vinylbenzeneacetic acid with dimethyl sulfate under acidic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of methyl 2-(4-chloro-2-vinylphenyl)acetate may involve large-scale esterification processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-vinylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 2-(4-chloro-2-vinylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-chloro-2-vinylphenyl)acetate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to bind to different biological targets. The chloro group can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Positional Isomers and Functional Group Analogues
Key Insights :
- Substituent Size and Reactivity : Bulky groups (e.g., iodine) hinder reactions requiring spatial access, while smaller groups (e.g., fluoro) facilitate electronic modulation .
- Electronic Effects: Electron-withdrawing groups (e.g., formyl, cyano) increase the electrophilicity of the aromatic ring, whereas vinyl groups enable conjugation and polymerization .
Backbone and Core Structure Modifications
Table 2: Core Structural Analogues
| Compound Name | Molecular Formula | Core Structure | Unique Features | References |
|---|---|---|---|---|
| Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate | C₁₆H₁₆O₃ | Biphenyl | Extended conjugation enhances UV absorption and thermal stability. | |
| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate | C₁₁H₁₃FO₃ | Phenoxyacetate | Ether linkage increases hydrolytic stability compared to ester-linked vinylphenyl derivatives. | |
| [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate | C₁₁H₁₁Cl₂NO₃ | Dual chloroacetyl groups | Dual reactive sites enable crosslinking applications, unlike mono-functional vinylphenyl compounds. |
Key Insights :
- Conjugation and Stability: Biphenyl systems (e.g., C₁₆H₁₆O₃) exhibit enhanced photophysical properties, whereas phenoxyacetates (e.g., C₁₁H₁₃FO₃) prioritize hydrolytic resistance .
- Functional Diversity : Multi-functional compounds (e.g., dual chloroacetyl groups) expand synthetic utility in polymer chemistry and drug design .
Key Insights :
- Pharmaceutical Utility: Amino-substituted derivatives (e.g., C₉H₁₀ClNO₂) show direct bioactivity, whereas vinyl-substituted compounds often serve as synthetic intermediates .
- Industrial Versatility : Halogenated compounds (e.g., iodine, chlorine) are pivotal in agrochemicals and materials science due to their stability and reactivity .
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